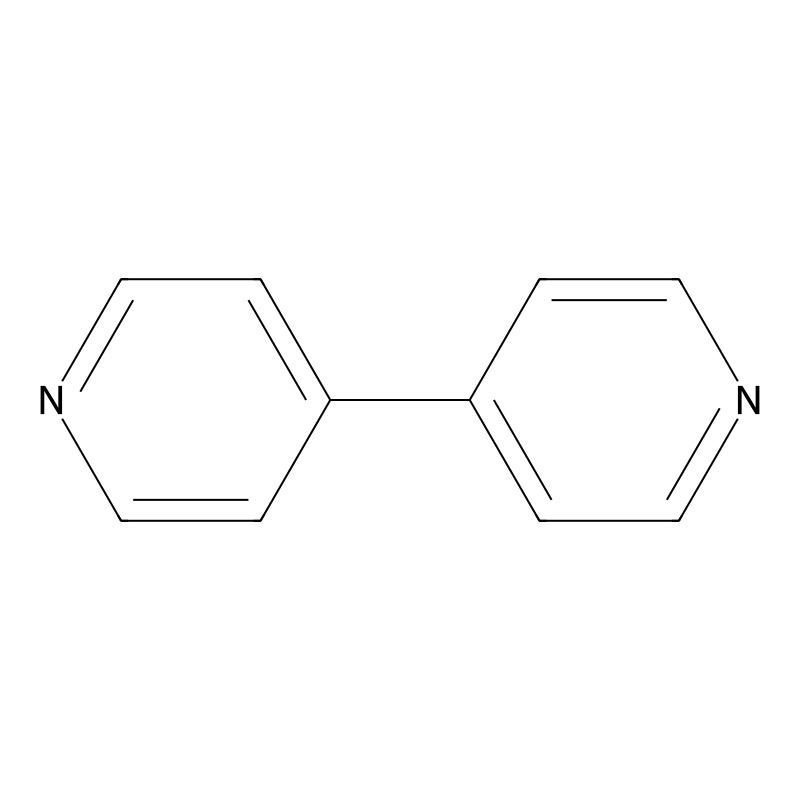

4,4'-Bipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-Bipyridine is an organic compound with the chemical formula , consisting of two pyridine rings linked by a carbon-carbon bond at the 4-position of each ring. It appears as a colorless solid and is soluble in various organic solvents. This compound is one of several isomers of bipyridine, with its unique structure contributing to its diverse chemical properties and applications. Historically, 4,4'-bipyridine was first synthesized in 1868 by Scottish chemist Thomas Anderson, although the correct structural representation was established later by chemist Hugo Weidel in 1882 .

- Toxicity: 4,4'-Bipyridine is considered moderately toxic if ingested. It can cause irritation to the skin, eyes, and respiratory system upon contact [3].

- Flammability: Not readily flammable but can burn if exposed to high temperatures.

Data source:

Transition Metal Complex Catalyst Chemistry

4,4'-Bipyridine's ability to form strong bonds with transition metals makes it a popular ligand in catalyst design. These complexes play a crucial role in uniform polymerization reactions, leading to the controlled production of polymers with specific properties .

Supramolecular Chemistry

4,4'-Bipyridine shines in supramolecular chemistry due to its bidentate coordinating nature. It can bind to metal ions in two locations simultaneously, acting as a building block for the construction of complex architectures like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) . These frameworks hold promise for applications in gas storage, catalysis, and drug delivery.

Luminescence and Photosensitization

4,4'-Bipyridine exhibits luminescent properties, meaning it can absorb light and then re-emit it at a different wavelength. This characteristic makes it useful in luminescent materials and photosensitizers. In photosensitization, 4,4'-bipyridine absorbs light and transfers the energy to another molecule, triggering desired chemical reactions .

Development of Functional Materials

Researchers are actively exploring 4,4'-bipyridine derivatives to create novel functional materials. By introducing various functional groups, scientists can tailor the properties of these derivatives for specific applications. These applications include molecular motors, machines, switches, and environment-responsive materials .

Moreover, it has been shown to mediate bioorthogonal reactions for aromatic nitro reduction, highlighting its potential in prodrug activation strategies for cancer treatment . The compound also forms coordination polymers when reacted with transition metals, demonstrating its versatility in coordination chemistry .

Research indicates that 4,4'-bipyridine exhibits significant biological activity. It has been identified as an effective catalyst for bioorthogonal reactions that facilitate the reduction of nitro groups in prodrugs, enhancing their therapeutic efficacy in cancer treatments . Furthermore, derivatives of 4,4'-bipyridine have been studied for their electrochemical properties and potential applications in sensors and drug delivery systems due to their responsiveness to environmental stimuli .

The synthesis of 4,4'-bipyridine can be achieved through several methods:

- Thermal Decomposition: Heating pyridine with sodium metal leads to the formation of 4,4'-bipyridine.

- Oxidation: Pyridine can be oxidized to 4,4'-bipyridine through coupling reactions followed by subsequent dimethylation to produce paraquat .

- Radical Reactions: Functionalization can occur via radical reactions that introduce various substituents at different positions on the bipyridine structure .

These methods allow for the production of both the base compound and its derivatives with varying functional groups.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Vapor Pressure

General Manufacturing Information

SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Meazza et al. Halogen-bonding-triggered supramolecular gel formation. Nature Chemistry, doi: 10.1038/nchem.1496, published online 11 November 2012 http://www.nature.com/nchem